molecular formula C24H44O10 B610278 Propargyl-PEG8-t-butyl ester CAS No. 2055014-96-3

Propargyl-PEG8-t-butyl ester

Cat. No. B610278
M. Wt: 492.61
InChI Key: IGEMRRCREJIMCQ-UHFFFAOYSA-N
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Description

Propargyl-PEG8-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The propargyl group in Propargyl-PEG8-t-butyl ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG8-t-butyl ester is C24H44O10 . Its molecular weight is 492.61 g/mol . The InChI code for this compound is 1S/C24H44O10/c1-5-7-26-9-11-28-13-15-30-17-19-32-21-22-33-20-18-31-16-14-29-12-10-27-8-6-23 (25)34-24 (2,3)4/h1H,6-22H2,2-4H3 .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG8-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage .


Physical And Chemical Properties Analysis

Propargyl-PEG8-t-butyl ester has a molecular weight of 492.61 g/mol . It is a PEG reagent with an alkyne group and a t-butyl group . The compound is stored at -20°C .

Scientific Research Applications

Synthesis and Bioconjugation

Propargyl-PEG8-t-butyl ester is involved in the synthesis of novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives, with various end groups like hydroxyl, carboxyl, mercapto, or hydrazide, are synthesized for the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).

Catalytic Reactions

Propargyl-PEG8-t-butyl ester plays a role in metal-catalyzed double migratory cascade reactions, offering a pathway to a wide range of functionalized products. This includes its application in synthesizing diverse structures through cascade reactions facilitated by transition metal catalysts like gold and platinum (Shiroodi & Gevorgyan, 2013).

Enantioselective Oxidation

The compound is used in enantioselective propargylic oxidation processes. It is involved in the copper-catalyzed acyloxylation of alkynes, demonstrating its significance in the creation of benzoyl esters of propargylic alcohols (Clark et al., 1998).

Polymer Modification

In polymer science, propargyl-PEG8-t-butyl ester is used to introduce a range of functionalities into polymers. This includes the modification of methyl ester side chains in poly(2-alkyl/aryl-2-oxazoline)s (PAOx), which is crucial for biomedical applications due to PAOx's biocompatibility (Mees & Hoogenboom, 2015).

Chemical Synthesis and Protection

The compound is utilized in the synthesis and protection of chemical structures. For instance, it acts as a protecting group for amino, hydroxy, and carboxy functions, highlighting its versatility in organic synthesis (Fukase et al., 1999).

Gene Delivery Research

In gene delivery research, propargyl-PEG8-t-butyl ester is used for the site-specific conjugation of epidermal growth factor (EGF)-polyethylene glycol (PEG) chains. This is a key step in creating multifunctional carriers for targeted gene delivery (Yu et al., 2011).

Safety And Hazards

The safety information for Propargyl-PEG8-t-butyl ester includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The propargyl group in Propargyl-PEG8-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . These properties make Propargyl-PEG8-t-butyl ester a useful reagent in various chemical reactions.

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O10/c1-5-7-26-9-11-28-13-15-30-17-19-32-21-22-33-20-18-31-16-14-29-12-10-27-8-6-23(25)34-24(2,3)4/h1H,6-22H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEMRRCREJIMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG8-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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